3,5-Difluoro-4-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSZMNKNOZKMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Difluoro 4 Nitrobenzaldehyde
Established Reaction Pathways
Established synthetic routes to 3,5-difluoro-4-nitrobenzaldehyde primarily involve direct nitration of a substituted benzaldehyde (B42025) or multi-step sequences that build the molecule from simpler precursors.
Direct Nitration of 3,5-Difluorobenzaldehyde (B1330607)
The direct introduction of a nitro group onto the 3,5-difluorobenzaldehyde ring is a primary consideration for its synthesis. This approach, while seemingly straightforward, is governed by the complex interplay of substituent effects on the aromatic ring.
Aromatic nitration is a classic example of electrophilic aromatic substitution. The reaction typically proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation re-establishes aromaticity and yields the nitroaromatic product.
The regioselectivity of the nitration of 3,5-difluorobenzaldehyde is directed by the substituents already present on the benzene (B151609) ring: the two fluorine atoms and the aldehyde group.
Fluorine atoms: As halogens, fluorine atoms are deactivating groups due to their inductive electron-withdrawing effect (-I effect). However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the ortho and para sigma complexes.
Aldehyde group (-CHO): The aldehyde group is a meta-directing and deactivating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation is most pronounced at the ortho and para positions.
In the case of 3,5-difluorobenzaldehyde, the two fluorine atoms are located at the meta positions relative to each other. The aldehyde group is at position 1. The positions ortho to the aldehyde group (2 and 6) are also meta to one of the fluorine atoms. The position para to the aldehyde group (4) is ortho to both fluorine atoms. The meta positions relative to the aldehyde group are positions 3 and 5, which are occupied by the fluorine atoms.
Therefore, the incoming electrophile (NO₂⁺) will preferentially attack the position that is most activated or least deactivated. The position at C4 is ortho to two fluorine atoms, which can stabilize the positive charge of the sigma complex through their +M effect. While the aldehyde group deactivates the entire ring, its deactivating effect is weakest at the meta positions. However, since the meta positions are already occupied by fluorine, the nitration is directed to the remaining available position, C4, which is para to the aldehyde group and ortho to the two fluorine atoms. This makes the formation of this compound the most likely outcome of direct nitration.
Studies on the nitration of other aromatic aldehydes have shown that the reaction conditions can influence the isomer distribution. For instance, the nitration of benzaldehyde typically yields mainly the meta-nitro isomer, but the ortho isomer can also be formed, and its proportion can be influenced by the nitrating agent and reaction conditions. aidic.it
The yield of the desired this compound from the direct nitration of 3,5-difluorobenzaldehyde is highly dependent on the reaction conditions. Key parameters that can be optimized include:
Nitrating Agent: The choice of nitrating agent is crucial. While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, other reagents like fuming nitric acid or a combination of nitric acid with acetic anhydride (B1165640) can be employed. The reactivity of the nitrating agent needs to be carefully controlled to prevent over-nitration or side reactions.
Reaction Temperature: Nitration reactions are typically exothermic. Maintaining a low temperature is often necessary to control the reaction rate and prevent the formation of byproducts. The optimal temperature needs to be determined experimentally to achieve a good balance between reaction rate and selectivity.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. In some cases, the reaction can be carried out without a solvent, using the nitrating mixture itself as the reaction medium.
Reaction Time: The reaction time needs to be sufficient to ensure complete conversion of the starting material, but not so long as to promote the formation of degradation products.
While specific optimized conditions for the direct nitration of 3,5-difluorobenzaldehyde are not widely reported in the literature, studies on similar compounds provide valuable insights. For example, the nitration of benzaldehyde has been investigated under various conditions to improve the yield of the ortho-nitro isomer. aidic.it Continuous flow reactors are also being explored for nitration reactions to enhance safety and control over reaction parameters, which could be a promising approach for optimizing the synthesis of this compound. beilstein-journals.org
Table 1: General Reaction Parameters for Aromatic Nitration
| Parameter | Typical Range/Conditions | Rationale |
| Nitrating Agent | Conc. HNO₃/Conc. H₂SO₄, Fuming HNO₃ | Generation of the electrophile (NO₂⁺) |
| Temperature | -10 to 25 °C | Control of exothermicity and selectivity |
| Solvent | Sulfuric acid, Acetic anhydride, or none | Solubilization of reactants, moderation of reactivity |
| Reaction Time | 30 minutes to several hours | Ensure complete reaction while minimizing byproducts |
Multi-step Synthesis Approaches to Access the Difluoro-Nitrobenzaldehyde Scaffold
A plausible multi-step route could start from a more readily available precursor, such as 3,5-difluorotoluene (B38592). The synthesis could proceed as follows:
Nitration of 3,5-difluorotoluene: The methyl group is an ortho-, para-directing and activating group. The fluorine atoms are also ortho-, para-directing but deactivating. The combined effect would likely direct the nitro group to the 4-position, yielding 3,5-difluoro-4-nitrotoluene.
Oxidation of the methyl group: The methyl group of 3,5-difluoro-4-nitrotoluene can then be oxidized to an aldehyde group. Various oxidizing agents can be used for this transformation, such as chromium trioxide, potassium permanganate (B83412), or more modern catalytic methods. A Chinese patent describes a continuous oxidation process for converting 3,5-difluorotoluene to 3,5-difluorobenzaldehyde using a cobalt, molybdenum, and bromine catalyst with hydrogen peroxide as the oxidant in acetic acid. google.com A similar approach could potentially be adapted for the oxidation of 3,5-difluoro-4-nitrotoluene.
Another multi-step approach involves a halogen exchange reaction (Halex reaction). For instance, a suitably substituted dichloronitrobenzaldehyde could be converted to the corresponding difluoro compound using a fluoride (B91410) salt like potassium fluoride. However, this would require the synthesis of the appropriate dichloro precursor.
Advanced Synthetic Techniques
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of fluorinated benzaldehydes, including catalytic strategies that promise higher efficiency and selectivity.
Catalytic Strategies for the Synthesis of Fluorinated Benzaldehydes
Catalytic methods are increasingly being developed for the synthesis of fluorinated aromatic compounds, offering milder reaction conditions and improved sustainability compared to classical methods.
Catalytic Nitration: The use of solid acid catalysts, such as zeolites or clays, has been explored for aromatic nitration. These catalysts can offer advantages in terms of ease of separation and reusability. A patent describes a solvent-free process for the nitration of aromatic compounds using an aluminosilicate (B74896) catalyst treated with nitric acid and an acid anhydride, which is claimed to provide high yields and good regioselectivity. google.com Another study reports the selective nitration of 4-hydroxybenzaldehyde (B117250) using metallic nitrates supported on clays. rsc.org These catalytic systems could potentially be adapted for the nitration of 3,5-difluorobenzaldehyde.
Catalytic Formylation: An alternative to the oxidation of a methyl group is the direct introduction of an aldehyde group (formylation) onto a pre-existing difluoronitrobenzene ring. While catalytic formylation of aromatic compounds can be challenging, various methods have been developed. For example, the catalytic reduction of benzonitrile (B105546) derivatives to benzaldehyde derivatives has been reported. A patent describes a process for the catalytic reduction of substituted benzonitriles to the corresponding benzaldehydes using a nickel-aluminum catalyst in the presence of water and an acid. google.com If 3,5-difluoro-4-nitrobenzonitrile (B1398595) were available, this method could be a viable route to the target aldehyde.
Reductive Formylation of Nitroarenes: Recent research has focused on the direct conversion of nitroarenes to N-aryl formamides using carbon dioxide as a C1 source in the presence of a catalyst. rsc.org While this method produces a formamide (B127407) rather than an aldehyde, it represents an innovative approach to utilizing nitroarenes. Further transformation of the formamide to an aldehyde would be required.
Considerations for Sustainable and Green Synthesis Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce the ecological footprint of chemical manufacturing. For a specialized compound such as this compound, while specific "green" synthesis routes are not extensively documented in publicly available literature, an evaluation of conventional synthesis pathways through the lens of green chemistry principles can illuminate potential areas for sustainable innovation. Traditional syntheses of aromatic nitro compounds and benzaldehydes often involve harsh reagents and generate significant waste, presenting clear opportunities for improvement.
A likely conventional route to this compound is the direct nitration of 3,5-difluorobenzaldehyde. This approach, common for synthesizing nitroaromatic compounds, typically employs a mixture of concentrated nitric acid and sulfuric acid. While effective, this method poses several environmental and safety challenges. The use of strong, corrosive acids is inherently hazardous, and the reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of undesired byproducts. Furthermore, the process generates a substantial amount of acidic waste, which requires neutralization and treatment, contributing to a poor atom economy and a high E-factor (Environmental Factor).
Another potential pathway is a halogen exchange (Halex) reaction, where a precursor like 3,5-Dichloro-4-nitrobenzaldehyde could be converted to the desired difluoro compound using a fluoride salt. Such reactions often require high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are under scrutiny due to their toxicity and difficulty in recycling.
Key areas for developing greener synthetic routes for this compound include:
Alternative Nitrating Agents: Replacing the classic mixed acid system with milder and more selective nitrating agents is a primary goal. Options could include solid acid catalysts, reusable nitrating agents, or enzymatic nitration, which could operate under less hazardous conditions and potentially reduce waste.
Solvent Selection: The substitution of hazardous polar aprotic solvents with greener alternatives is crucial. The use of ionic liquids, supercritical fluids (like CO2), or bio-based solvents could significantly reduce the environmental impact of the synthesis. Solvent-free reaction conditions, where feasible, represent an ideal scenario.
Catalysis: The development of efficient and recyclable catalysts could improve reaction rates and selectivity, reducing the need for harsh conditions and stoichiometric reagents. For instance, in a Halex reaction, phase-transfer catalysts might enable the reaction to proceed under milder conditions.
Process Intensification: The use of continuous flow reactors instead of batch processing can offer better control over reaction parameters, improve safety, and lead to higher yields and purity, thereby minimizing waste.
Below is an illustrative data table comparing a hypothetical conventional nitration method with a potential greener alternative. The data for the "Greener Route" is projected based on the expected benefits of applying green chemistry principles and is intended for comparative purposes.
| Parameter | Conventional Route (Mixed Acid Nitration) | Potential Greener Route (Catalytic Nitration) |
|---|---|---|
| Starting Material | 3,5-Difluorobenzaldehyde | 3,5-Difluorobenzaldehyde |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Recyclable Solid Acid Catalyst, dinitrogen pentoxide |
| Solvent | None (uses excess acid) | Greener solvent (e.g., an ionic liquid) or solvent-free |
| Temperature (°C) | 0 - 10 | 25 - 50 |
| Reaction Time (hours) | 2 - 4 | 0.5 - 1 |
| Yield (%) | ~75 | >90 |
| Atom Economy (%) | Low | High |
| E-Factor | High (significant acid waste) | Low (catalyst is recycled) |
By focusing on these areas of improvement, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry, leading to processes that are not only more environmentally friendly but also potentially more efficient and economical in the long term.
Reactivity and Reaction Mechanisms of 3,5 Difluoro 4 Nitrobenzaldehyde
Influence of Fluorine and Nitro Substituents on Aromatic Ring Activation and Deactivation
The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. In 3,5-Difluoro-4-nitrobenzaldehyde, the benzene (B151609) ring is substituted with two fluorine atoms, a nitro group, and a benzaldehyde (B42025) group. These are all electron-withdrawing groups (EWGs) that deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. numberanalytics.comyoutube.comwikipedia.org
Electron-withdrawing groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.comsaskoer.ca This deactivation occurs through two primary mechanisms: the inductive effect and the resonance effect. libretexts.orglibretexts.org
Inductive Effect: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds. libretexts.orgminia.edu.eg The nitro group and the aldehyde group also contribute to this inductive withdrawal. libretexts.orgminia.edu.eg This effect reduces the electron density of the aromatic ring, making it less attractive to incoming electrophiles. numberanalytics.comlibretexts.org
The cumulative effect of these three types of electron-withdrawing substituents makes the aromatic ring of this compound highly deactivated and electron-deficient. This property, however, makes it highly activated towards nucleophilic aromatic substitution (SNAr). byjus.comacsgcipr.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS |
| -F | Strong withdrawing (-I) | Weak donating (+M) | Deactivating wikipedia.orgsaskoer.ca |
| -NO₂ | Strong withdrawing (-I) | Strong withdrawing (-M) | Strongly Deactivating numberanalytics.comyoutube.com |
| -CHO | Withdrawing (-I) | Withdrawing (-M) | Deactivating libretexts.org |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. byjus.comacsgcipr.org In these reactions, a nucleophile attacks the aromatic ring and displaces a leaving group. byjus.com
The SNAr reaction of this compound typically proceeds through a two-step addition-elimination mechanism. chemistrysteps.comnih.gov
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The presence of strong electron-withdrawing groups, particularly those ortho and para to the leaving group, is crucial for stabilizing this intermediate. libretexts.orgyoutube.com In this compound, the nitro group at the para position to the fluorine atoms provides significant stabilization.
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion). nih.govyoutube.com Fluorine is a surprisingly good leaving group in SNAr reactions because its high electronegativity activates the ring for nucleophilic attack, and the C-F bond cleavage is not the rate-determining step. youtube.commasterorganicchemistry.com
Computational studies have shown that for some SNAr reactions, particularly with less effective leaving groups like chloride or bromide, a concerted mechanism where bond formation and bond breaking occur simultaneously might be operative. diva-portal.orgnih.gov However, for fluoride (B91410) displacement, the formation of a stable Meisenheimer intermediate is generally accepted. diva-portal.orgresearchgate.net
Studies on various fluoro-nitroaromatic compounds have provided insights into their comparative reactivity and regioselectivity in SNAr reactions.
Reactivity: The rate of SNAr reactions is highly dependent on the number and position of electron-withdrawing groups. youtube.com An increase in the number of nitro groups generally enhances the reactivity of the aryl halide towards nucleophilic attack. youtube.com For instance, the reactivity of chlorobenzene (B131634) towards hydroxide (B78521) increases significantly with the addition of nitro groups. youtube.com Fluorine is often the most reactive halogen in SNAr reactions due to its strong inductive effect which makes the ipso-carbon more electrophilic. chemistrysteps.comstackexchange.com
Regioselectivity: Nucleophilic attack preferentially occurs at the position that allows for the greatest stabilization of the Meisenheimer complex. This means the leaving group should be ortho or para to a strong electron-withdrawing group. libretexts.org In a molecule like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, nucleophilic substitution of the fluorine atom occurs readily. beilstein-journals.org In the case of this compound, both fluorine atoms are ortho to the nitro group, making them susceptible to displacement. However, the aldehyde group, also being a deactivating group, can influence the regioselectivity. The relative stability of the possible Meisenheimer intermediates, calculated using methods like Density Functional Theory (DFT), can predict the major regioisomer formed. diva-portal.orgresearchgate.net
| Compound | Relative Rate |
| Benzene | 1.0 |
| Fluorobenzene | 0.15 |
| Chlorobenzene | 0.033 |
| Bromobenzene | 0.030 |
Data sourced from multiple studies. stackexchange.comlumenlearning.com
Electrophilic Aromatic Substitution (EAS)
As previously mentioned, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of multiple electron-withdrawing groups. numberanalytics.comwikipedia.org
In EAS reactions, the existing substituents on the benzene ring not only affect the reaction rate but also direct the incoming electrophile to a specific position.
Deactivating Groups: All substituents on this compound are deactivating. numberanalytics.comwikipedia.org They make the aromatic ring a much poorer nucleophile, thus slowing down the rate of electrophilic attack. saskoer.calibretexts.org For example, nitrobenzene (B124822) undergoes nitration millions of times slower than benzene. libretexts.orglumenlearning.com
Directing Effects:
Nitro and Aldehyde Groups: These groups are meta-directors. youtube.comyoutube.comcognitoedu.org They withdraw electron density most strongly from the ortho and para positions, leaving the meta positions as the least deactivated (or most electron-rich) sites for electrophilic attack. youtube.comyoutube.com
Fluorine: Halogens are an exception to the general rule. While they are deactivating due to their strong inductive effect, they are ortho, para-directors. wikipedia.orgsaskoer.ca This is because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion) formed during ortho and para attack. wikipedia.orglibretexts.org
When multiple substituents are present on a benzene ring, the directing effect of the most powerful activating group generally determines the position of further substitution. However, in this compound, all groups are deactivating. reddit.com
In such a scenario, the directing effects can be competitive. The nitro and aldehyde groups direct incoming electrophiles to the meta positions relative to themselves, while the fluorine atoms direct to their ortho and para positions.
Given the arrangement of substituents in this compound:
The position C2 is ortho to one fluorine and meta to the other fluorine, the aldehyde, and the nitro group.
The position C6 is ortho to one fluorine and meta to the other fluorine, the aldehyde, and the nitro group.
The strong meta-directing influence of the nitro and aldehyde groups would likely dominate, directing an incoming electrophile to the positions meta to them. However, the ortho, para-directing influence of the fluorine atoms would favor substitution at the positions ortho and para to them. The actual regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile, and would likely result in a mixture of products, with the least deactivated position being the most favored site of attack. Predicting the precise outcome in such a highly deactivated and competitively substituted system is complex.
| Substituent | Effect on Reactivity | Directing Influence |
| -F | Deactivating | Ortho, Para wikipedia.orgsaskoer.ca |
| -NO₂ | Strongly Deactivating | Meta youtube.comyoutube.com |
| -CHO | Deactivating | Meta cognitoedu.orgyoutube.com |
Transformations of the Aldehyde Moiety
The aldehyde group (-CHO) in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions. Its reactivity is amplified by the electron-withdrawing nature of the nitro group and fluorine atoms, which increase the electrophilicity of the carbonyl carbon.
Condensation Reactions: Formation of Imine Derivatives (Schiff Bases)
The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The nitro substituent on the benzaldehyde ring can decrease the electron density on the aromatic ring, which in turn reduces the positive charge on the carbonyl carbon and can decrease reactivity towards nucleophilic addition. jocpr.com However, these reactions are fundamental in creating diverse molecular scaffolds. For instance, the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone, proceeds through an aldol (B89426) addition followed by dehydration to form a chalcone (B49325). jocpr.com While a direct example with this compound is not detailed in the provided sources, the reactivity of 4-nitrobenzaldehyde (B150856) in such condensations is well-established and serves as a reliable precedent. jocpr.comwikipedia.org Lipases have also been shown to catalyze aldol and Michael addition reactions, demonstrating the promiscuity of these enzymes in forming C-C bonds. researchgate.net
Table 1: Representative Condensation Reactions This table is illustrative of the types of reactions the aldehyde moiety can undergo based on the reactivity of similar compounds.
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation |
| This compound | Ketone (e.g., Acetone) | Chalcone derivative | Claisen-Schmidt Condensation |
Selective Reduction to Alcohols and Hydrocarbon Derivatives
The aldehyde group can be selectively reduced to a primary alcohol or further to a methyl group. Achieving selectivity is crucial, especially in the presence of the reducible nitro group. Mild reducing agents are typically employed to prevent the reduction of the nitro functionality.
Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes to alcohols. For example, 4-nitrobenzaldehyde is readily reduced to (4-nitrophenyl)methanol using NaBH₄, indicating that the aldehyde is more susceptible to reduction under these conditions than the nitro group. researchgate.net Another mild and selective method utilizes sodium dithionite (B78146) under flow conditions, which has been shown to reduce aldehydes efficiently in the presence of other functional groups. researchgate.net
Table 2: Selective Reduction of the Aldehyde Group
| Starting Material | Reagent | Product | Notes |
|---|---|---|---|
| 4-Nitrobenzaldehyde | NaBH₄ | 4-Nitrobenzyl alcohol | Demonstrates selectivity for the aldehyde over the nitro group. researchgate.net |
| Aromatic Aldehydes | Sodium Dithionite (Na₂S₂O₄) | Primary Alcohols | Mild conditions, suitable for selective reductions. researchgate.net |
Oxidation to Carboxylic Acids
The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 3,5-Difluoro-4-nitrobenzoic acid. This transformation is a common synthetic step and can be achieved using a variety of oxidizing agents.
Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are strong oxidizing agents capable of this conversion. Milder and more efficient protocols also exist, such as using Oxone (potassium peroxymonosulfate) as the oxidant. organic-chemistry.org Other methods include catalysis with vanadium complexes like VO(acac)₂ in the presence of hydrogen peroxide or using N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org These modern methods often offer better selectivity and milder reaction conditions compared to traditional metal-based oxidants. organic-chemistry.org
Reactivity of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its own reactivity is dominated by reduction processes.
Reduction to Amino Functionalities: Synthetic Applications
The reduction of the aromatic nitro group to a primary amine is one of the most important reactions in organic synthesis, providing access to anilines which are versatile building blocks. A wide array of methods exists for this transformation. wikipedia.org
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates containing sensitive groups like halogens, Raney nickel is often preferred to avoid dehalogenation. commonorganicchemistry.com Metal-based reductions in acidic media, such as with iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), provide mild and chemoselective methods for converting nitro groups to amines, often in the presence of other reducible functionalities like carbonyls. commonorganicchemistry.comscispace.com For instance, Fe in acetic acid is a classic combination for this purpose. commonorganicchemistry.com Sodium hydrosulfite can also be used for the reduction of nitroarenes. wikipedia.org The resulting 4-amino-3,5-difluorobenzaldehyde (B157781) is a valuable intermediate for pharmaceuticals and materials science.
Table 3: Common Reagents for Nitro Group Reduction
| Reagent System | Conditions | Selectivity Notes |
|---|---|---|
| H₂ / Pd/C | Catalytic | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic | Good for halogenated substrates. commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH) | Stoichiometric | Mild method, often preserves other reducible groups. commonorganicchemistry.com |
| SnCl₂ / Acid | Stoichiometric | Mild method, good for preserving other groups. commonorganicchemistry.comscispace.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous | Alternative to hydrogenation or acidic conditions. wikipedia.org |
Redox Chemistry and Associated Reaction Mechanisms
The reduction of a nitro group to an amine is a six-electron process that proceeds through several stable intermediates, including nitroso (R-N=O) and hydroxylamine (B1172632) (R-NH-OH) species. The specific product obtained can often be controlled by the choice of reducing agent and reaction conditions.
R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)
The electron-withdrawing fluorine atoms on the ring can influence the reduction potential of the nitro group. In related energetic materials like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), the C-N bond of the nitro group has been identified as the trigger bond in thermal decomposition, highlighting the electronic impact of the fluorine substituents on the nitro group's stability and reactivity. nih.gov
Thermal Stability and Unintended Rearrangements
Under thermal conditions, halogenated aromatic compounds can undergo intramolecular rearrangements, including the migration of halogen atoms. For fluorinated nitroaromatic compounds, the migration of a fluorine atom is a recognized, albeit often minor, reaction pathway. In a study on the thermal decomposition of the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), fluorine atom migration was identified as a notable side reaction. This suggests that upon heating, this compound could potentially isomerize to other difluoronitrobenzaldehyde isomers through a similar mechanism.
The proposed mechanism for such a migration would likely involve the formation of a high-energy intermediate, possibly through a transient dearomatization of the benzene ring, which would allow the fluorine atom to shift to an adjacent carbon atom. The specific isomerization pathways and the energetic barriers associated with them would require detailed computational modeling, such as Density Functional Theory (DFT) calculations, which have been effectively used to study the isomerization of other fluorine-substituted aromatic compounds. However, specific computational studies on this compound are not currently published.
The presence of the aldehyde and nitro groups, with their distinct electronic properties, would influence the electron density distribution of the aromatic ring and, consequently, the feasibility and preferred pathways of any potential fluorine migration.
The decomposition of nitroaromatic compounds upon heating is a complex process that can proceed through various competing pathways, leading to a multitude of products. The initial step in the thermal decomposition of many nitroaromatics is the homolytic cleavage of the C–NO2 bond, which is often the weakest bond in the molecule. This generates a phenyl radical and nitrogen dioxide (NO2).
For this compound, the decomposition profile would likely be characterized by an initial C–NO2 bond scission. The resulting difluorobenzaldehyde radical could then undergo a series of subsequent reactions, including:
Hydrogen abstraction: The radical could abstract a hydrogen atom from other molecules to form 3,5-difluorobenzaldehyde (B1330607).
Dimerization and polymerization: The radicals could combine to form higher molecular weight species.
Fragmentation: The aromatic ring itself could fragment, leading to the formation of smaller, volatile compounds.
The released NO2 can also participate in secondary reactions, acting as an oxidizing agent and contributing to the formation of a complex mixture of decomposition products.
The analysis of such decomposition products is typically carried out using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This method involves heating the sample to a high temperature in an inert atmosphere and then separating and identifying the resulting volatile fragments. While specific Py-GC-MS data for this compound is not available, studies on other halogenated aromatics have shown the formation of a wide range of products, including dehalogenated species, phenols, and polycyclic aromatic compounds.
The thermal stability of this compound can be inferred from studies on similar compounds. For instance, the structurally related energetic material DFTNAN exhibits a decomposition onset temperature of approximately 278°C. This suggests that this compound likely possesses significant thermal stability, but would decompose at elevated temperatures.
A comprehensive understanding of the decomposition profile would necessitate experimental studies employing thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), coupled with product identification methods like GC-MS.
Table of Potential Thermal Decomposition Characteristics (Inferred from Related Compounds)
| Property | Predicted Characteristic | Basis of Prediction |
| Decomposition Onset | Likely to be at a high temperature, potentially in the range of 200-300°C. | Inferred from the high thermal stability of other fluorinated nitroaromatic compounds like DFTNAN. |
| Primary Decomposition Step | Homolytic cleavage of the C-NO2 bond. | This is a common initial step in the thermal decomposition of nitroaromatic compounds due to the relative weakness of this bond. |
| Potential Rearrangements | Intramolecular fluorine atom migration to form isomeric difluoronitrobenzaldehydes. | Observed as a side reaction in the thermal decomposition of the structurally similar compound 3,5-difluoro-2,4,6-trinitroanisole. |
| Major Decomposition Products | Likely to include nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen fluoride (HF), and a complex mixture of aromatic fragments, including 3,5-difluorobenzaldehyde and polymeric materials. | Based on the general decomposition pathways of nitroaromatic and halogenated aromatic compounds. The specific product distribution would require experimental verification. |
Derivatization and Functionalization Strategies of 3,5 Difluoro 4 Nitrobenzaldehyde
Synthesis of Novel Heterocyclic Compounds
The aldehyde functionality and the activated aromatic ring of 3,5-Difluoro-4-nitrobenzaldehyde make it an ideal starting material for the construction of various heterocyclic scaffolds.
Benzimidazole (B57391) Scaffolds and Related Nitrogen-Containing Heterocycles
Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. organic-chemistry.org In a typical reaction, the amino groups of the o-phenylenediamine react with the carbonyl group of the aldehyde to form a Schiff base, which then undergoes cyclization and oxidation to yield the benzimidazole ring.
While direct examples of the reaction between this compound and o-phenylenediamines are not extensively documented in readily available literature, the synthesis of structurally similar compounds provides a strong precedent. For instance, novel 1,2,5-trisubstituted benzimidazoles have been synthesized starting from 4-fluoro-3-nitrobenzoic acid. nih.gov The synthetic route involved the initial esterification of the benzoic acid, followed by a nucleophilic aromatic substitution reaction with an amine, reduction of the nitro group, and subsequent cyclization to form the benzimidazole core. This suggests a plausible pathway where this compound could be first oxidized to the corresponding benzoic acid and then subjected to a similar reaction sequence.
A more direct, albeit analogous, approach involves the reaction of 4-nitro-o-phenylenediamine (B140028) with various aldehydes to produce 5-nitrobenzimidazoles. researchgate.net This further supports the feasibility of using this compound in similar condensations to generate 2-(3,5-difluoro-4-nitrophenyl)benzimidazole derivatives. The general reaction conditions for such syntheses often involve heating the reactants in a suitable solvent, sometimes with the addition of a catalyst or an oxidizing agent to facilitate the final aromatization step. organic-chemistry.orgnih.gov
Pyrimidine (B1678525) and Quinazolinone Derivatives
Pyrimidine Derivatives: Pyrimidines are another class of vital heterocycles found in numerous biologically active compounds. A common and effective method for synthesizing substituted pyrimidines is through the cyclization of chalcones (α,β-unsaturated ketones) with a source of amidine, such as guanidine (B92328). nih.govjocpr.com Chalcones themselves are typically prepared via a Claisen-Schmidt condensation between an aldehyde and a ketone. nih.gov
In the context of this compound, the synthesis of corresponding pyrimidine derivatives would first involve its condensation with a suitable ketone (e.g., acetophenone) to form a chalcone (B49325). This reaction is generally base-catalyzed. nih.gov The resulting chalcone, bearing the 3,5-difluoro-4-nitrophenyl moiety, can then be reacted with guanidine hydrochloride in the presence of a base, such as potassium hydroxide (B78521), to yield the desired 2-amino-4,6-disubstituted pyrimidine. libretexts.org While specific examples with this compound are not prevalent in the literature, the successful synthesis of pyrimidines from various substituted chalcones, including those derived from nitrobenzaldehydes, provides a solid foundation for this synthetic strategy. ajrconline.orgsciforum.net
Quinazolinone Derivatives: Quinazolinones are fused heterocyclic systems that are also of significant interest in medicinal chemistry. A primary synthetic route to 2-substituted-4(3H)-quinazolinones is the condensation of an anthranilamide with an aldehyde. researchgate.netgoogle.com This reaction typically proceeds by heating the two components, often in a solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of air as the oxidant.
The reaction of this compound with anthranilamide is expected to yield 2-(3,5-difluoro-4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one, which can then be oxidized to the corresponding quinazolinone. Studies on the condensation of 3-nitrobenzaldehyde (B41214) with anthranilamide have demonstrated the feasibility of this approach, often utilizing a catalyst to improve reaction efficiency. researchgate.net The electron-withdrawing nature of the fluorine and nitro groups in this compound would likely influence the reaction kinetics and yield.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can be a substrate in several such important reactions.
Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. ajrconline.orgyoutube.comyoutube.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. ajrconline.org
While the aldehyde group of this compound is not a typical substrate for direct cross-coupling, the aromatic ring can be functionalized for such reactions. For instance, the aldehyde could be converted to a halide (e.g., bromide or iodide) or a triflate, which are common electrophilic partners in Suzuki-Miyaura reactions. Alternatively, the corresponding boronic acid, 3,5-difluoro-4-nitrophenylboronic acid, could be synthesized and used as the nucleophilic partner to couple with various aryl or vinyl halides. nih.gov
The presence of the electron-withdrawing nitro and fluoro groups can influence the reactivity of the aryl halide or boronic acid in the catalytic cycle of the Suzuki-Miyaura reaction. Research on the Suzuki-Miyaura coupling of other heteroaryl halides has shown that the reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. libretexts.org
Aldol (B89426) and Other Condensation Reactions
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. pressbooks.pubresearchgate.net Aldehydes that lack α-hydrogens, such as this compound, can act as the electrophilic partner in crossed aldol condensations. pressbooks.pub
The reaction of this compound with a ketone containing α-hydrogens (e.g., acetone, cyclohexanone) in the presence of a base would lead to the formation of a β-hydroxy ketone. Subsequent dehydration, often promoted by heat, would yield the corresponding α,β-unsaturated ketone (a chalcone derivative). Numerous studies have documented the successful aldol condensation of 4-nitrobenzaldehyde (B150856) with various ketones, including cyclic ketones, providing strong evidence for the applicability of this reaction to its difluorinated analogue. nih.govnih.govresearchgate.net These reactions are often catalyzed by bases like sodium hydroxide or can be promoted by organocatalysts. nih.gov
| Ketone Reactant | Product Type | General Reaction Conditions | Reference |
|---|---|---|---|
| Acetone | β-Hydroxy ketone / α,β-Unsaturated ketone | Base-catalyzed (e.g., NaOH) or organocatalyzed | nih.gov |
| Cyclohexanone | β-Hydroxy ketone / α,β-Unsaturated ketone | Base-catalyzed or organocatalyzed (e.g., proline derivatives) | researchgate.net |
| Acetophenone | Chalcone (α,β-Unsaturated ketone) | Claisen-Schmidt condensation (base-catalyzed) | nih.gov |
Design and Synthesis of Advanced Fluorinated Organic Structures
The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity and other physicochemical properties. sysu.edu.cndntb.gov.ua this compound serves as a valuable starting point for the synthesis of more complex, advanced fluorinated structures, including various bioactive heterocycles. libretexts.orgsysu.edu.cn
The synthesis of such advanced structures often involves multi-step reaction sequences that utilize the reactivity of both the aldehyde group and the substituted aromatic ring. For example, the initial derivatization of the aldehyde into a heterocyclic system, as described in section 4.1, can be followed by further modifications of the fluorinated phenyl ring. The nitro group can be reduced to an amine, which can then participate in a variety of reactions, such as amide bond formation or the construction of a second heterocyclic ring.
An example of the synthesis of complex fluorinated heterocycles is the preparation of fluorinated ellipticine (B1684216) analogs from 2-amino-4,5-difluoroanilines. While not directly starting from this compound, this work highlights the utility of fluorinated anilines, which can be derived from the reduction of the corresponding nitro compounds, in constructing polycyclic aromatic systems.
Furthermore, the development of novel catalytic methods, such as those employing rhodium catalysts for C-H annulation reactions with fluorinated alkenes, has opened new avenues for the synthesis of diverse fluorinated heterocycles like fluoroisoquinolinones. dntb.gov.ua The functional groups on this compound could be manipulated to participate in such advanced catalytic cycles, leading to the construction of novel and complex fluorinated molecular architectures with potential applications in drug discovery and materials science.
Spectroscopic and Structural Elucidation of 3,5 Difluoro 4 Nitrobenzaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of 3,5-Difluoro-4-nitrobenzaldehyde, offering profound insights into the electronic environment of its constituent nuclei.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the aldehydic and aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region, generally around δ 9.95-10.14 ppm. oxinst.comrsc.org This significant downfield shift is attributed to the deshielding effect of the electron-withdrawing carbonyl group.
The aromatic region of the spectrum reveals a single resonance for the two equivalent aromatic protons (H-2 and H-6). The chemical shift of these protons is influenced by the cumulative electron-withdrawing effects of the nitro group and the two fluorine atoms.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Aldehydic H | 9.95 - 10.14 | s | N/A |
| Aromatic H (H-2, H-6) | ~7.5 - 8.7 | t | J(H,F) coupling may be observed |
Carbon (¹³C) NMR and DEPT for Carbon Skeleton
The ¹³C NMR spectrum of this compound provides a complete picture of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal. The aldehydic carbon (C=O) is typically observed in the highly deshielded region of the spectrum, around 185-195 ppm. The aromatic carbons exhibit a range of chemical shifts determined by their substitution pattern. The carbons directly bonded to fluorine (C-3 and C-5) will show large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their assignment. The carbon attached to the nitro group (C-4) and the carbons adjacent to the aldehyde (C-2 and C-6) will also have distinct chemical shifts.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org A DEPT-90 experiment will only show signals for CH carbons, while a DEPT-135 experiment will display CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. libretexts.orglibretexts.org For this compound, the DEPT spectra would confirm the presence of the CH groups in the aromatic ring and the absence of CH₂ and CH₃ groups. Quaternary carbons, such as the one bearing the nitro group, are absent in DEPT spectra but visible in the broadband-decoupled ¹³C NMR spectrum. libretexts.org
| Carbon | Typical Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
|---|---|---|---|
| C=O | 185 - 195 | No Signal | No Signal |
| C-1 | ~130 - 140 | No Signal | No Signal |
| C-2, C-6 | ~110 - 120 | Positive | Positive |
| C-3, C-5 | ~150 - 160 (with large ¹JCF) | No Signal | No Signal |
| C-4 | ~140 - 150 | No Signal | No Signal |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity between atoms in the molecule. youtube.comepfl.chslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the case of this compound, a COSY spectrum would show correlations between the aromatic protons and potentially long-range coupling to the aldehyde proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.chsdsu.edu An HSQC spectrum of this compound would show a cross-peak connecting the aromatic proton signal to the corresponding aromatic carbon signal, confirming their direct attachment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. epfl.chsdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the aldehydic proton to the C-1 and C-2/C-6 carbons, and from the aromatic protons to adjacent and more distant carbons, including the quaternary carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions of Aldehyde and Nitro Groups
The FT-IR spectrum of this compound displays characteristic absorption bands that are diagnostic for the aldehyde and nitro functional groups. niscpr.res.in
The aldehyde group gives rise to two key absorptions:
A strong C=O stretching vibration, typically found in the region of 1700-1730 cm⁻¹. libretexts.org For aromatic aldehydes, this band may be shifted to a slightly lower wavenumber (1685-1710 cm⁻¹) due to conjugation. vscht.cz
A characteristic C-H stretching vibration of the aldehyde group, which appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.czpressbooks.pub The presence of the band around 2720 cm⁻¹ is a particularly good indicator of an aldehyde. vscht.cz
The nitro group is characterized by two strong stretching vibrations:
An asymmetric stretching vibration (νas(NO₂)) typically observed in the range of 1500-1560 cm⁻¹. researchgate.net
A symmetric stretching vibration (νs(NO₂)) usually found between 1345-1385 cm⁻¹. researchgate.net
The presence of strong absorptions in these regions provides compelling evidence for the presence of the nitro group. Additionally, the C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O stretch | 1685 - 1710 | Strong |
| Aldehyde | C-H stretch | ~2720 and ~2820 | Weak to Medium |
| Nitro | Asymmetric NO₂ stretch | 1500 - 1560 | Strong |
| Nitro | Symmetric NO₂ stretch | 1345 - 1385 | Strong |
| Aromatic C-H | stretch | 3000 - 3100 | Medium to Weak |
| C-F | stretch | 1000 - 1400 | Strong |
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy serves as a vital tool, complementary to infrared (IR) spectroscopy, for analyzing the vibrational modes of this compound. While direct Raman spectra for this compound are not extensively published, valuable insights can be drawn from the analysis of structurally similar compounds. For instance, studies on 4-fluoro-3-nitrobenzaldehyde (B1361154) have utilized FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign vibrational modes. researchgate.net This approach helps in understanding the influence of substituent groups on the benzene (B151609) ring's vibrational frequencies.
In related benzaldehydes, characteristic Raman bands are observed for various functional groups. For example, in 4-methyl-3-nitrobenzaldehyde, C-H in-plane bending vibrations are typically found in the 950-1300 cm⁻¹ region, while out-of-plane bending occurs between 670-950 cm⁻¹. researchgate.net Aromatic C=C-C ring stretching vibrations are identifiable in the 1450-1615 cm⁻¹ range. researchgate.net For this compound, similar characteristic peaks would be expected, with shifts influenced by the strong electron-withdrawing nature of the two fluorine atoms and the nitro group. The aldehyde C-H stretching and C=O stretching vibrations would also present as distinct bands, providing a complete vibrational profile of the molecule.
| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Reference Compound(s) |
| Aromatic C=C-C Stretch | 1450-1615 | 4-Methyl-3-nitrobenzaldehyde researchgate.net |
| C-H In-plane Bend | 950-1300 | 4-Methyl-3-nitrobenzaldehyde researchgate.net |
| C-H Out-of-plane Bend | 670-950 | 4-Methyl-3-nitrobenzaldehyde researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. For this compound (C₇H₃F₂NO₃), the exact mass can be calculated and then compared with experimental data for confirmation. The computed exact mass of this compound is 187.00809928 Da. nih.gov This high level of precision allows for unambiguous identification and differentiation from other compounds with the same nominal mass.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO₃ | PubChem nih.gov |
| Molecular Weight | 187.10 g/mol | PubChem nih.gov |
| Exact Mass | 187.00809928 Da | PubChem nih.gov |
| Monoisotopic Mass | 187.00809928 Da | PubChem nih.gov |
For this compound, the molecular ion peak would be at m/z 187. Common fragmentation pathways would likely include:
Loss of the nitro group (-NO₂) to yield a fragment at m/z 141.
Loss of the formyl radical (-CHO) to give a fragment at m/z 158.
Subsequent loss of CO from the [M-CHO]⁺ fragment.
Cleavage of the aromatic ring, leading to smaller charged fragments.
These fragmentation patterns are characteristic and can be used to confirm the presence and arrangement of the functional groups on the benzene ring.
X-ray Diffraction Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not detailed in the search results, studies on analogous molecules provide a strong basis for understanding its geometry. For example, the crystal structures of derivatives like 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate reveal a quinoidal character in the phenyl rings, with distortions in bond angles due to the ortho-positioned fluorine substituents. nih.gov
In this compound, the benzene ring would be expected to be planar. The aldehyde and nitro groups will also have defined planar geometries. The bond angles within the benzene ring are expected to deviate from the ideal 120° due to the electronic effects and steric hindrance of the fluorine, nitro, and aldehyde groups. okstate.edu The C-F, C-N, and C-C(O) bond lengths will be influenced by the electron-withdrawing nature of the substituents.
The crystal packing of this compound would be governed by a variety of intermolecular interactions. In the solid state, molecules arrange themselves to maximize favorable interactions. For similar fluorinated and nitrated aromatic compounds, interactions such as π-stacking, dipole-dipole interactions, and weak hydrogen bonds are common.
Theoretical and Computational Investigations of 3,5 Difluoro 4 Nitrobenzaldehyde
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular behavior. These computational approaches are essential for elucidating the electronic structure, molecular properties, and reactivity of 3,5-Difluoro-4-nitrobenzaldehyde.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is used to determine the ground-state electronic structure of molecules by calculating the electron density, from which various properties can be derived. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry. irjweb.comnih.gov This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.
Table 1: Computed Molecular Properties of this compound This table presents properties calculated by computational models and available in public databases.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO₃ | nih.gov |
| Molecular Weight | 187.10 g/mol | nih.gov |
| Monoisotopic Mass | 187.00809928 Da | nih.gov |
| Topological Polar Surface Area | 62.9 Ų | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are fundamental descriptors of molecular reactivity and stability. researchgate.netchemscene.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemscene.com In this compound, the strong electron-withdrawing effects of the two fluorine atoms and the nitro group are expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com These descriptors provide a theoretical framework for understanding its stability, electronegativity, and susceptibility to chemical reactions.
Table 2: Key Reactivity Descriptors from FMO Analysis This table defines theoretical descriptors that can be calculated from HOMO and LUMO energies to predict chemical reactivity.
| Descriptor | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. chemscene.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Absolute Electronegativity (χ) | (I + A) / 2 | Measures the tendency of a molecule to attract electrons. irjweb.com |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. irjweb.com |
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. DFT calculations can simulate the vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra of this compound.
Vibrational Spectroscopy: Theoretical calculations can predict the frequencies and intensities of vibrational modes. nih.gov For this compound, this would include the characteristic stretching frequencies of the C=O (aldehyde), N-O (nitro), and C-F bonds. Comparing the calculated spectrum with experimental data helps in the precise assignment of spectral bands. nih.gov
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and are highly sensitive to the electronic environment of each nucleus. These predictions are instrumental in confirming the molecular structure and assigning signals in experimental NMR spectra.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, such as the n→π* and π→π* transitions. schrodinger.com This allows for the calculation of the maximum absorption wavelength (λmax), which corresponds to the HOMO-LUMO gap and provides insight into the molecule's electronic structure. schrodinger.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a "computational microscope" to investigate the detailed pathways of chemical reactions, providing information that can be difficult or impossible to obtain experimentally.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). canterbury.ac.uk Locating the geometry of this TS and calculating its energy relative to the reactants (the activation energy or reaction barrier) is fundamental to understanding reaction rates and mechanisms.
For this compound, a key reaction is the nucleophilic addition to the electrophilic aldehyde carbon. Computational modeling can be used to map the potential energy surface for such a reaction, for instance, with an amine or an enolate. nih.gov The process involves:
Optimizing the geometries of the reactants, the transition state, and the products.
Confirming the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. canterbury.ac.uk
These calculations can reveal the stereoselectivity of a reaction by comparing the activation barriers of different pathways leading to different stereoisomers. researchgate.net
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. mdpi.com Computational models can account for these effects using various methods, most commonly through implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net
In the PCM model, the solvent is treated as a continuous medium with a specific dielectric constant. This model is effective for studying how a solvent's polarity can stabilize or destabilize charged or polar species like reactants, intermediates, and transition states. rsc.orgrsc.org For a polar molecule like this compound, the choice of solvent is critical. A polar solvent might stabilize the transition state of a nucleophilic attack, thereby accelerating the reaction. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can also be used for a more explicit treatment of solvent molecules, especially when specific interactions like hydrogen bonding play a crucial role. rsc.org By calculating reaction barriers in different simulated solvents, chemists can predict and explain solvent-dependent reactivity. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature and conformational preferences of molecules. For this compound, MD simulations, in conjunction with quantum mechanical calculations, provide critical insights into its conformational landscape, revealing the interplay of steric and electronic effects governed by the fluorine, nitro, and aldehyde substituents.
A comprehensive understanding of the conformational landscape is achieved by mapping the potential energy surface as a function of the dihedral angles defining the orientation of the aldehyde and nitro groups. Theoretical studies on substituted benzaldehydes have established that the planarity of the molecule is a key factor in its stability, often favored by conjugation between the aldehyde group and the aromatic ring. However, steric hindrance and electrostatic repulsion from bulky or electronegative substituents can lead to non-planar conformations. In the case of this compound, the fluorine atoms ortho to the aldehyde group and meta to the nitro group, along with the nitro group itself, create a unique electronic and steric environment.
Conformational Preferences of the Aldehyde Group:
Molecular dynamics simulations typically reveal two primary conformations for the aldehyde group relative to the benzene (B151609) ring: a planar syn and a planar anti conformer. In many substituted benzaldehydes, these planar conformations are the most stable due to favorable conjugation. The transition state for rotation is generally found at a dihedral angle of approximately 90 degrees. For difluorobenzaldehydes, experimental and theoretical studies have shown the existence of both syn and anti conformers, with energy differences depending on the substitution pattern. nih.gov For instance, in 2,3-, 2,4-, and 2,5-difluorobenzaldehyde, the anti-conformer is found to be more stable. nih.gov
Conformational Preferences of the Nitro Group:
Simulated Conformational Analysis of this compound:
To elucidate the conformational landscape of this compound, molecular dynamics simulations are typically performed using a suitable force field, often complemented by Density Functional Theory (DFT) calculations for higher accuracy in energy estimations. A typical simulation would involve solvating a single molecule of this compound in a box of explicit solvent, such as water, and running the simulation for a sufficient time to sample the conformational space extensively.
The analysis of the simulation trajectory would focus on the distribution of the key dihedral angles. For this compound, these are:
τ1 (O=C-C=C): Defines the orientation of the aldehyde group.
τ2 (O=N-C=C): Defines the orientation of the nitro group.
The simulations would likely indicate that the aldehyde group has a strong preference for planarity (τ1 ≈ 0° or 180°), while the nitro group may exhibit a larger degree of torsional freedom due to the steric hindrance from the adjacent fluorine atoms.
Interactive Data Table: Predicted Rotational Barriers and Dihedral Angles
The following table presents hypothetical yet plausible data derived from the principles of computational chemistry and findings for analogous molecules, illustrating the expected conformational properties of this compound.
| Dihedral Angle | Conformer Description | Predicted Dihedral Angle (°) | Predicted Relative Energy (kcal/mol) | Predicted Rotational Barrier (kcal/mol) |
| τ1 (O=C-C=C) | Planar (Aldehyde) | 0, 180 | 0.0 | ~5-8 |
| τ1 (O=C-C=C) | Orthogonal (Transition State) | 90, 270 | ~5-8 | - |
| τ2 (O=N-C=C) | Near-Planar (Nitro) | ~20-40 | 0.0 | ~2-4 |
| τ2 (O=N-C=C) | Orthogonal (Transition State) | 90 | ~2-4 | - |
Detailed Research Findings from Simulations:
A detailed analysis of the molecular dynamics trajectories would likely reveal several key findings:
Aldehyde Group Dynamics: The aldehyde group is expected to be predominantly planar with the benzene ring, with rapid transitions between the two planar forms. The energy barrier for this rotation is influenced by the electronic effects of the fluorine and nitro substituents.
Nitro Group Dynamics: The nitro group is predicted to be twisted out of the plane of the benzene ring due to steric repulsion from the ortho-fluorine atoms. The potential energy surface for the nitro group rotation is likely to be shallow, allowing for a broader range of accessible conformations at room temperature.
Correlated Motions: The simulations may also reveal correlated motions between the aldehyde and nitro groups, where the orientation of one group influences the preferred orientation of the other.
Solvent Effects: The presence of a solvent, as modeled in the simulation, can influence the conformational preferences by stabilizing certain conformers through dipole-dipole interactions or hydrogen bonding.
Advanced Applications in Organic Synthesis and Materials Science
Strategic Utility as a Building Block in Complex Chemical Synthesis
3,5-Difluoro-4-nitrobenzaldehyde serves as a crucial starting material in multi-step synthetic pathways. The presence of three distinct functional groups—aldehyde, nitro, and fluoro—on the aromatic ring allows for a variety of chemical transformations. The aldehyde group can undergo reactions such as oxidation, reduction, and condensation. The nitro group can be reduced to an amino group, which can then be further modified. The fluorine atoms enhance the compound's reactivity and can be substituted under specific conditions. This multi-functionality makes it a valuable precursor for constructing intricate molecular architectures that are otherwise difficult to access.
The strategic positioning of the fluorine and nitro groups influences the electronic properties of the benzene (B151609) ring, facilitating specific reactions and imparting unique characteristics to the resulting molecules. This makes this compound a key component in the synthesis of a wide range of organic compounds.
Contributions to the Synthesis of Novel Fluorinated Compounds with Tailored Properties
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov this compound is an important precursor for creating novel fluorinated compounds with customized characteristics. nih.gov The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of molecules, which is particularly desirable in pharmaceutical and agrochemical research. nih.gov
Researchers have utilized this compound to synthesize a variety of fluorinated molecules, including those with potential applications in medicine and materials science. nih.gov The ability to selectively modify the aldehyde and nitro groups while retaining the fluorine atoms allows for the precise tuning of the final product's properties. This has led to the development of new compounds with enhanced performance in their respective applications.
Development of Functional Materials and Specialty Chemicals
The unique properties of this compound also make it a valuable component in the creation of advanced functional materials and specialty chemicals.
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.govresearchgate.net this compound can be used as a monomer or a precursor to monomers for the synthesis of specialized fluorinated polymers. These polymers can be designed to have specific characteristics, such as low refractive indices, high thermal stability, and resistance to harsh environments, making them suitable for applications in aerospace, electronics, and coatings. researchgate.net
The electronic properties of this compound make it a candidate for research in optoelectronics. The nitro group is a strong electron-withdrawing group, which can influence the electronic transitions within a molecule. This property is useful in designing materials with specific light-absorbing or light-emitting properties.
Furthermore, this compound can be a key building block for developing fluorescent probes. For instance, the nitro group can be reduced to an amine, which can then be reacted with other molecules to create sensors that change their fluorescence in response to specific analytes or environmental conditions. This has applications in biological imaging and chemical sensing. nih.gov
Intermediacy in Agrochemical and Pharmaceutical Building Block Synthesis
This compound is a valuable intermediate in the synthesis of building blocks for the agrochemical and pharmaceutical industries. The fluorinated and nitrated benzene ring is a common motif in many biologically active compounds. For example, it can be a precursor for synthesizing insecticides. google.com
In pharmaceutical research, this compound can be used to create more complex molecules that may serve as drug candidates. The presence of fluorine can improve a drug's metabolic stability and bioavailability. The versatility of the aldehyde and nitro groups allows for the construction of a diverse range of molecular scaffolds for drug discovery programs. nih.gov
Conclusion and Future Research Directions
Synthesis and Reactivity: Key Findings and Methodological Advancements
The primary and most established method for synthesizing 3,5-Difluoro-4-nitrobenzaldehyde involves the direct nitration of 3,5-difluorobenzaldehyde (B1330607). This electrophilic aromatic substitution is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The strong directing effect of the two fluorine atoms at the meta positions guides the nitro group to the C4 position, which is activated by these ortho, para-directing substituents. While effective, current research is exploring greener and more selective nitration methods to improve safety and yield.
The reactivity of this compound is largely dictated by its three functional groups. The aldehyde group is a versatile handle for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous condensation reactions. Notably, it readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds and the Wittig reaction to form substituted alkenes. The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluorine substituents, makes the aldehyde group highly susceptible to nucleophilic attack. The nitro group can be readily reduced to an amino group, providing a gateway to a wide array of 3,5-difluoro-4-aminobenzaldehyde derivatives, which are valuable intermediates for pharmaceuticals and dyes. The carbon-fluorine bonds are generally stable, but under specific and harsh conditions, they can undergo nucleophilic aromatic substitution.
Emerging Opportunities in Derivatization and Functional Material Design
The unique electronic and structural features of this compound make it a promising scaffold for the development of advanced functional materials. The strong electron-withdrawing nature of the nitro and difluoro-substituted phenyl ring can be harnessed to create molecules with significant nonlinear optical (NLO) properties. Derivatization through the aldehyde group, for instance by forming Schiff bases or chalcones, can lead to extended π-conjugated systems with potential applications in optoelectronics.
Emerging research focuses on incorporating this fluorinated building block into more complex architectures. For example, its derivatives are being investigated as components of liquid crystals, where the polarity and rigidity imparted by the difluoronitrophenyl group can influence the mesophase behavior. Furthermore, the synthesis of novel heterocyclic compounds, such as pyrimidines and benzodiazepines, starting from this compound is an active area of exploration for the development of new biologically active molecules and functional dyes. The fluorine atoms can also enhance the thermal stability and solubility of resulting materials in organic solvents, which is advantageous for material processing and application.
Prospective Directions for Computational and Mechanistic Research
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to further elucidate the properties and reactivity of this compound. Future computational studies could focus on providing a deeper mechanistic understanding of its various reactions. For instance, modeling the transition states of the Knoevenagel condensation or the reduction of the nitro group can help in optimizing reaction conditions and predicting the stereochemical outcomes.
Moreover, in silico design and screening of novel derivatives for specific applications represent a significant prospective direction. Computational methods can predict the NLO properties, absorption spectra, and electronic characteristics of virtual libraries of compounds derived from this compound. This approach can accelerate the discovery of new materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors by prioritizing synthetic targets with the most promising computed properties. A detailed analysis of the intramolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state can also guide the engineering of crystalline materials with desired packing motifs and properties.
Broader Impact and Future Outlook in Fluorine Chemistry
This compound exemplifies the strategic importance of selective fluorination in modern chemical research. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This "fluorine effect" is a cornerstone of contemporary drug design, agrochemistry, and materials science. The future outlook for compounds like this compound is tied to the continuous demand for high-performance materials and specialized chemical intermediates.
The broader impact lies in the expansion of the synthetic toolbox for creating precisely functionalized fluorinated aromatics. As synthetic methodologies become more sophisticated, the accessibility and variety of such building blocks will increase, enabling the creation of increasingly complex and functional molecular systems. The continued exploration of the reactivity and derivatization of this compound will undoubtedly contribute to advancements in fields ranging from medicinal chemistry, through the synthesis of novel therapeutic agents, to materials science, with the development of next-generation polymers and electronic materials.
Q & A
Q. What mechanistic insights explain the electron-withdrawing effects of fluorine substituents in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
